molecular formula C16H15FN6O2S2 B2447844 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-18-6

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2447844
CAS No.: 1448077-18-6
M. Wt: 406.45
InChI Key: ZCMJBLXAJBTDRE-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H15FN6O2S2 and its molecular weight is 406.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2S2/c1-22-8-14(18-10-22)27(24,25)19-7-6-11-9-26-16-20-15(21-23(11)16)12-4-2-3-5-13(12)17/h2-5,8-10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJBLXAJBTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S with a molecular weight of 456.5 g/mol. The IUPAC name is N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide.

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds within this class can inhibit various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds have demonstrated effectiveness against both drug-sensitive and resistant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain derivatives have shown superior antifungal activity compared to commercial agents like bifonazole and ketoconazole. The MIC values ranged from 0.01 to 0.27 μmol/mL against several fungal strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity through various mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, compounds with similar structures have been shown to target DNA gyrase and topoisomerase IV .
  • Cellular Signaling Modulation : The interaction with specific receptors can modulate signaling pathways critical for tumor growth and metastasis .

The biological activity of this compound involves:

  • Binding Interactions : The compound forms hydrogen bonds and other interactions with target enzymes or receptors which modulate their activity. This structural capability allows it to effectively inhibit target functions associated with disease processes .
  • Molecular Docking Studies : Computational studies have indicated that the most potent compounds exhibit favorable binding energies with target proteins involved in bacterial fatty acid biosynthesis .

Case Studies

Several studies highlight the compound's potential:

  • Study on Antibacterial Efficacy : A series of thiazolotriazole derivatives were synthesized and tested against a panel of bacterial strains. The study reported high antibacterial activity correlating with structural modifications that enhance binding affinity to bacterial targets .
  • Antifungal Evaluation : Another investigation focused on the antifungal properties of sulfonamide-triazole hybrids showed promising results against Candida albicans, indicating a potential for therapeutic development in antifungal treatments .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Key Findings:

  • Cytotoxicity Testing : Studies have shown that this compound exhibits notable cytotoxicity against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The IC50 values indicate effective inhibition of cell viability.
Cell LineIC50 Value (µM)
A54915.5
HeLa12.3

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Thiazole and Imidazole Rings : These rings are crucial for maintaining the compound's bioactivity.
  • Substituents on Phenyl Rings : Variations in substituents can enhance or diminish the compound's potency against different cancer cell lines.

Study 1: Antitumor Activity Evaluation

In a study published in Molecules, derivatives of thiazole were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound showed strong selectivity against A549 cells with comparable IC50 values.

Study 2: Mechanistic Insights

Another research effort focused on the interaction of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity and correlate with increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the multi-step synthesis of this compound to maximize yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with preparation of intermediates like the thiazolo-triazole core and fluorophenyl derivatives. Use chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor®) under inert conditions .

  • Catalysis : Employ Pd-catalyzed cross-coupling reactions for aryl-ethyl bond formation. Optimize temperature (60–100°C) and solvent (DMF or THF) to minimize side products .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole FormationCS₂, KOH, EtOH, RT6585%
Fluorophenyl CouplingPd(PPh₃)₄, DMF, 80°C7290%
Final SulfonylationSOCl₂, CH₂Cl₂, 0°C5895%

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., fluorophenyl δ 7.2–7.8 ppm; thiazole δ 8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 478.12) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Kinase Inhibition : Use ADP-Glo™ assay for p38 MAP kinase (IC₅₀ < 1 µM observed in triazolo-thiadiazole analogs) .
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus: 4 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 µM indicates selectivity) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while reducing off-target effects?

  • Methodology :

  • SAR Studies : Replace the 2-fluorophenyl group with chloro- or methoxy-substituted analogs. Test binding affinity via SPR (e.g., KD values < 10 nM for p38 MAP kinase) .

  • Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP pockets (e.g., hydrogen bonds with Thr106 and Met109) .

    • Data Table :
Substituentp38 IC₅₀ (nM)JNK3 IC₅₀ (nM)Selectivity Ratio (p38/JNK3)
2-Fluorophenyl45420093
4-Chlorophenyl68380056
3-Methoxyphenyl120250021

Q. What strategies resolve discrepancies in biological activity across different cell lines?

  • Methodology :

  • Assay Standardization : Use identical passage numbers, serum conditions (e.g., 10% FBS), and incubation times (48–72 hrs) .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., luminescence-based assays) alongside cellular viability data .

Q. How can metabolic stability and toxicity be systematically evaluated?

  • Methodology :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and measure t½ via LC-MS (e.g., t½ = 12 min suggests CYP3A4-mediated oxidation) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ > 10 µM preferred) .

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